molecular formula C12H12BrN3O3S B2741263 3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-77-8

3-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2741263
CAS RN: 2034553-77-8
M. Wt: 358.21
InChI Key: XPOJKONVBJQEBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The bromophenyl group is likely to be electron-withdrawing, which could affect the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it is studied. For example, the presence of the bromine atom could potentially make the compound heavier and more polar .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the 1,2,4-oxadiazole moiety have been extensively researched due to their potential antimicrobial, antifungal, anti-inflammatory, analgesic, CNS-stimulating, anticonvulsive, anti-cancer, diuretic, and antihypertensive properties. The synthesis and study of such compounds, particularly focusing on their anticancer activities, have revealed that the nature of substituents on the tetrahydropyridine (THP) ring system plays a crucial role in determining their pharmacological activities. Specifically, the incorporation of a THP moiety alongside the 1,3,4-oxadiazole derivatives has shown to enhance their biological activity, indicating their potential as novel anticancer agents (Redda & Gangapuram, 2007).

Antimicrobial and Antifungal Studies

The 1,3,4-Oxadiazole bearing compounds also exhibit significant antimicrobial and antifungal activities. Their ability to inhibit pathogenic bacteria such as Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri has been demonstrated, offering a basis for developing new bactericides for managing plant bacterial diseases. This indicates the importance of such compounds in agricultural science, potentially providing new solutions for crop protection (Wang et al., 2016).

Coordination Complexes and Material Science Applications

Research has also extended into the formation of coordination complexes with metals such as Cd(II), Co(II), Ni(II), and Pb(II) using 1,3,4-oxadiazole derivatives. These complexes have been characterized and studied for their structural properties, indicating a significant pH effect on the assembly of Cd(II) complexes. Such studies not only contribute to the field of inorganic chemistry but also to material science, exploring the potential of these complexes in various applications including catalysis, optical materials, and more (Li et al., 2010).

Catalysis and Green Chemistry

The development of magnetically separable catalysts based on graphene oxide anchored sulfonic acid for the synthesis of complex heterocyclic compounds represents a significant advancement in the field of green chemistry. Such catalysts demonstrate high efficiency and recyclability in the synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting the role of 1,3,4-oxadiazole derivatives in promoting sustainable and eco-friendly chemical processes (Zhang et al., 2016).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

3-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3S/c13-10-3-1-2-4-11(10)20(17,18)16-6-5-9(7-16)12-14-8-19-15-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOJKONVBJQEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.